{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13465563
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O3 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-[(2S)-2-[[acetyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O3/c1-3-12(9(2)14)7-10-5-4-6-13(10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | UXMGPUNWSXDGPC-JTQLQIEISA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1CC(=O)O)C(=O)C |
| SMILES | CCN(CC1CCCN1CC(=O)O)C(=O)C |
| Canonical SMILES | CCN(CC1CCCN1CC(=O)O)C(=O)C |
Introduction
Chemical Identity and Structural Properties
{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid belongs to the pyrrolidine class of heterocyclic compounds. The (S)-configuration at the pyrrolidine ring’s second carbon ensures enantiomeric specificity, which is critical for its interactions with chiral biological targets. Key structural features include:
-
Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.
-
Acetyl-ethyl-amino side chain: A branched substituent at position 2, contributing to lipophilicity and hydrogen-bonding capacity.
-
Carboxylic acid group: Enhances solubility and enables salt formation or conjugation reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 228.29 g/mol | |
| CAS number | 1354011-05-4 | |
| Stereochemistry | (S)-configuration | |
| Solubility | Moderate in polar solvents |
Spectroscopic data (e.g., NMR, IR) remain limited in public databases, but its isomeric SMILES string (\text{CCN(C[C@@H]1CCCN1CC(=O)O)C(=O)C) confirms the spatial arrangement of functional groups.
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically starting from enantiomerically pure pyrrolidine precursors.
Key Synthetic Routes
-
Pyrrolidine Functionalization: (S)-2-methylpyrrolidine is reacted with ethylamine and acetyl chloride to introduce the acetyl-ethyl-amino side chain .
-
Carboxylic Acid Incorporation: A glycine derivative is coupled to the nitrogen atom of the pyrrolidine ring via nucleophilic substitution or amidation.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | (S)-2-methylpyrrolidine, ethylamine, , DMF, 100–160°C | 60–70% | |
| 2 | Glycine ethyl ester, DCC, HOBt, RT | 45–55% |
Industrial-scale production may employ continuous flow reactors to optimize temperature control and reduce side reactions.
Biological Activity and Mechanism of Action
While direct studies on this compound are sparse, related pyrrolidine derivatives exhibit diverse bioactivities:
Enzyme Modulation
-
COX-II Inhibition: Analogous structures (e.g., PRLD6) show nanomolar inhibition () of cyclooxygenase-II, suggesting anti-inflammatory potential .
-
Neurotransmitter Regulation: The acetyl-ethyl-amino group may interact with GABA receptors, as seen in structurally similar compounds.
Metabolic Pathways
In silico docking studies predict binding to the active site of aldehyde dehydrogenase (ALDH), a target in alcohol dependence therapy .
Applications in Scientific Research
Medicinal Chemistry
-
Drug Precursor: Serves as a scaffold for developing β3 adrenergic receptor agonists, which are investigated for overactive bladder treatment .
-
Enzyme Probes: Used to study conformational changes in proteases due to its rigid pyrrolidine core.
Biochemical Tools
Table 3: Comparative Analysis with Analogues
| Compound | Target | Selectivity Index | |
|---|---|---|---|
| {(S)-2-[...]}-acetic acid | ALDH (predicted) | Pending | N/A |
| PRLD6 | COX-II | 6.0 nM | >168 |
| VC13465563 | Undisclosed enzyme | Under study | N/A |
Future Directions
-
Target Identification: High-throughput screening to map protein interactions.
-
Optimization: Structure-activity relationship (SAR) studies to enhance selectivity for neurological targets.
-
Regulatory Approval: Preclinical toxicity profiling required for therapeutic development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume